tert-Butyl 5-Chloroquinazoline-4-acetate

描述

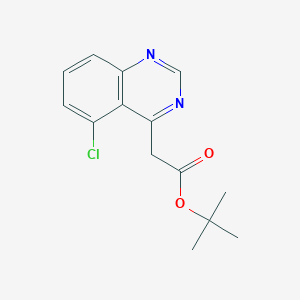

tert-Butyl 5-Chloroquinazoline-4-acetate is a quinazoline derivative characterized by a chlorine substituent at the 5-position and a tert-butyl ester group at the 4-acetate position. Quinazolines are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This scaffold is pharmacologically significant due to its role in kinase inhibition, anticancer agents, and antimicrobial therapies.

属性

分子式 |

C14H15ClN2O2 |

|---|---|

分子量 |

278.73 g/mol |

IUPAC 名称 |

tert-butyl 2-(5-chloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-12(18)7-11-13-9(15)5-4-6-10(13)16-8-17-11/h4-6,8H,7H2,1-3H3 |

InChI 键 |

VCNLAEBQXRHTFX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-Chloroquinazoline-4-acetate typically involves the reaction of 5-chloroquinazoline-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions

tert-Butyl 5-Chloroquinazoline-4-acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinazoline-4-acetic acid derivatives.

Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted quinazoline derivatives.

Oxidation Reactions: Products include quinazoline-4-acetic acid derivatives.

Reduction Reactions: Products include dihydroquinazoline derivatives.

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Quinazoline derivatives, including tert-butyl 5-chloroquinazoline-4-acetate, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. For instance, studies have shown that quinazoline derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in several types of cancer.

Neurological Disorders

The compound has also shown promise in the treatment of neurological disorders. Its structural features may enhance its ability to cross the blood-brain barrier, potentially making it effective in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Antimicrobial Properties

In addition to its anticancer and neuroprotective effects, this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Biological Research Applications

Enzyme Inhibition Studies

this compound serves as a valuable tool in enzyme inhibition studies. It can be used to investigate the interactions between small molecules and specific enzymes, aiding in the development of new therapeutic agents that target these enzymes. For example, it has been utilized in studies examining the inhibition of kinases, which play crucial roles in cancer progression .

Biological Assays

The compound is also employed in various biological assays to evaluate its pharmacological effects. These assays help determine the efficacy and safety profile of the compound in preclinical models, providing essential data for further development into clinical candidates .

Industrial Applications

Synthesis of Other Compounds

In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex quinazoline derivatives. Its unique chemical structure allows for modifications that can lead to the development of novel compounds with enhanced properties for use in pharmaceuticals and agrochemicals.

Dyes and Pigments Production

The compound's chemical properties make it suitable for use in the production of dyes and pigments. Quinazoline derivatives are known for their vibrant colors and stability, making them valuable in various applications within the textile and coatings industries .

Case Studies

- Anticancer Activity Evaluation

- Neuroprotective Effects

-

Antimicrobial Testing

- A comprehensive antimicrobial study highlighted the effectiveness of this compound against multi-drug resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, showcasing its potential as an alternative treatment option.

作用机制

The mechanism of action of tert-Butyl 5-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs of tert-Butyl 5-Chloroquinazoline-4-acetate include:

| Compound Name | Substituent at 5-Position | Ester Group at 4-Acetate | CAS Number | Notable Features |

|---|---|---|---|---|

| This compound | Chlorine | tert-Butyl | N/A | High lipophilicity (predicted) |

| Ethyl 5-Fluoroquinazoline-4-acetate | Fluorine | Ethyl | 2155875-04-8 | Enhanced electronic effects |

| Methyl 5-Fluoroquinazoline-4-acetate | Fluorine | Methyl | N/A | Reduced steric hindrance |

| 5-Fluoroquinazoline-4-acetic Acid | Fluorine | Carboxylic Acid | N/A | Increased polarity, solubility |

Key Observations :

- Ester Group Impact : The bulky tert-butyl group likely improves metabolic resistance to esterases compared to ethyl or methyl esters, as seen in other drug candidates. Conversely, smaller esters (e.g., methyl) may facilitate faster hydrolysis for prodrug activation.

- Polarity : The carboxylic acid derivative (5-Fluoroquinazoline-4-acetic Acid) exhibits higher solubility in aqueous media, which could be advantageous for formulation but may reduce cell permeability.

Research Findings and Data Gaps

Available Data

- Synthetic Accessibility: Ethyl 5-Fluoroquinazoline-4-acetate (CAS: 2155875-04-8) is commercially available, indicating established synthetic routes for fluoroquinazoline esters.

- Analytical Methods: Spectrofluorometry and tensiometry are validated for critical micelle concentration (CMC) determination in quaternary ammonium compounds.

Critical Unresolved Questions

- Biological Activity: No peer-reviewed studies directly assess the anticancer, antimicrobial, or kinase-inhibitory properties of this compound.

- Metabolic Fate : The impact of the tert-butyl group on hydrolysis rates or cytochrome P450 interactions remains speculative.

生物活性

Tert-Butyl 5-chloroquinazoline-4-acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline class of compounds, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of a chloro group and an acetate moiety enhances its chemical reactivity and biological potential.

Biological Activity Overview

The biological activities of quinazoline derivatives have been extensively studied, revealing various pharmacological properties. Below are the key areas of biological activity for this compound:

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study focused on various quinazoline compounds demonstrated that they can effectively inhibit the growth of Mycobacterium tuberculosis, with some derivatives showing IC50 values in the low micromolar range .

Anticancer Properties

Quinazolines have been recognized for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, compounds within this class have been reported to inhibit microtubule assembly and promote caspase activation, leading to cell death in breast cancer cells .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing the activity of various quinazoline derivatives against Mycobacterium bovis BCG, this compound was found to exhibit potent inhibitory effects with an IC50 value of approximately 11 µM. This suggests its potential as a lead compound for developing new antituberculosis agents .

Case Study 2: Apoptosis Induction in Cancer Cells

A study evaluating the effects of quinazoline derivatives on breast cancer cell lines revealed that this compound significantly increased caspase-3 activity at concentrations as low as 10 µM, indicating its ability to trigger apoptotic pathways .

Research Findings

Recent investigations into the structure-activity relationships (SAR) of quinazoline derivatives indicate that modifications at specific positions on the quinazoline ring can enhance biological activity. The presence of electron-withdrawing groups, such as chlorine, has been correlated with increased potency against microbial targets and improved anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。